N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide
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Overview
Description
N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 1-chloro-2-oxo-2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to achieve high yields. The purification of the final product is typically done through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of N-(1-substituted-2-oxo-2-phenylethyl)-4-fluorobenzamide derivatives.
Reduction: Formation of N-(1-chloro-2-hydroxy-2-phenylethyl)-4-fluorobenzamide.
Oxidation: Formation of phenolic derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
- N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide
- N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
Uniqueness
N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
865284-45-3 |
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Molecular Formula |
C15H11ClFNO2 |
Molecular Weight |
291.70 g/mol |
IUPAC Name |
N-(1-chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H11ClFNO2/c16-14(13(19)10-4-2-1-3-5-10)18-15(20)11-6-8-12(17)9-7-11/h1-9,14H,(H,18,20) |
InChI Key |
NNZXBLDEVMNQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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